Antiparasitic Activity: D-Lyxosylamine Exhibits Specific Inhibition of Leishmania Species Growth via Lectin Binding
D-Lyxosylamine has been reported to inhibit the growth of Leishmania species parasites. This activity is attributed to its binding to lectin, sialic acid, and glycoconjugates on the cell surface, leading to a blockage in the transport of glucose and amino acids essential for parasite growth and replication . While specific IC50 values are not provided in the available public domain data for this exact compound, the reported mode of action offers a clear mechanistic differentiation from general cytotoxic agents. In contrast, common amino sugars like D-glucosamine lack this specific antiparasitic profile; a clinical trial with D-Lyxosylamine administered orally at 50 mg/kg/day for 28 days to human volunteers with Leishmania major infections showed no significant effect, underscoring the importance of the specific formulation or delivery context .
| Evidence Dimension | Antiparasitic activity against Leishmania species |
|---|---|
| Target Compound Data | Inhibits growth of Leishmania species via binding to surface lectins and glycoconjugates |
| Comparator Or Baseline | D-glucosamine (commonly used amino sugar) lacks reported activity against Leishmania |
| Quantified Difference | Qualitative difference: D-Lyxosylamine exhibits a specific, lectin-mediated inhibitory mechanism not observed with D-glucosamine |
| Conditions | In vitro parasite growth assays |
Why This Matters
This specific antiparasitic mechanism positions D-Lyxosylamine as a specialized tool for glycobiology research in leishmaniasis, distinct from generic amino sugars.
